molecular formula C14H15N3OS B2821324 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea CAS No. 431894-56-3

1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea

Cat. No.: B2821324
CAS No.: 431894-56-3
M. Wt: 273.35
InChI Key: GBMPFJRMXGFJEX-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a methoxyphenyl group and a pyridinylmethyl group attached to a thiourea backbone, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 3-methoxyaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiourea group is known to form strong hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea
  • 1-(3-Methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea
  • 1-(4-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea

Uniqueness

1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea is unique due to the specific positioning of the methoxy group on the phenyl ring and the pyridinylmethyl group on the thiourea backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both electron-donating and electron-withdrawing groups in the molecule can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-18-13-6-2-5-12(8-13)17-14(19)16-10-11-4-3-7-15-9-11/h2-9H,10H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMPFJRMXGFJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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